molecular formula C9H7Br2NO3 B14491955 3-(2,2-Dibromoacetamido)benzoic acid CAS No. 63389-54-8

3-(2,2-Dibromoacetamido)benzoic acid

Cat. No.: B14491955
CAS No.: 63389-54-8
M. Wt: 336.96 g/mol
InChI Key: KQFMEGRQAMYBEG-UHFFFAOYSA-N
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Description

3-(2,2-Dibromoacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dibromoacetamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dibromoacetamido)benzoic acid typically involves the bromination of benzoic acid derivatives followed by the introduction of the acetamido group. One common method involves the reaction of 3-amino benzoic acid with dibromoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, amination, and purification to obtain the final product with high purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dibromoacetamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the dibromoacetamido group to other functional groups.

    Substitution: The bromine atoms in the dibromoacetamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,2-Dibromoacetamido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dibromoacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The dibromoacetamido group can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo benzoic acid
  • 3-Amino benzoic acid
  • 3-Acetoxy benzoic acid

Uniqueness

3-(2,2-Dibromoacetamido)benzoic acid is unique due to the presence of both the dibromo and acetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63389-54-8

Molecular Formula

C9H7Br2NO3

Molecular Weight

336.96 g/mol

IUPAC Name

3-[(2,2-dibromoacetyl)amino]benzoic acid

InChI

InChI=1S/C9H7Br2NO3/c10-7(11)8(13)12-6-3-1-2-5(4-6)9(14)15/h1-4,7H,(H,12,13)(H,14,15)

InChI Key

KQFMEGRQAMYBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(Br)Br)C(=O)O

Origin of Product

United States

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